molecular formula C22H24N2O3 B10835503 1'-Benzyl-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

1'-Benzyl-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B10835503
M. Wt: 364.4 g/mol
InChI Key: PRTQLYSHPNDHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a spirocyclic architecture combining a naphthalene moiety and a piperidine ring, substituted with a benzyl group at the 1'-position, a hydroxyoxo group at the 2'-position, and a carboxamide at the 6-position.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1'-benzyl-N-hydroxy-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C22H24N2O3/c25-20(23-27)18-7-8-19-14-22(11-9-17(19)13-18)10-4-12-24(21(22)26)15-16-5-2-1-3-6-16/h1-3,5-8,13,27H,4,9-12,14-15H2,(H,23,25)

InChI Key

PRTQLYSHPNDHIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C(C2)C=CC(=C3)C(=O)NO)C(=O)N(C1)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

1'-Benzyl-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide, identified by its CAS number 2028327-58-2, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action based on various research findings.

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol
  • Structure : The compound features a spiro structure that contributes to its unique biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, stilbene-based compounds have shown potential in inducing apoptosis in various cancer cell lines through mechanisms such as downregulation of specific proteins involved in cell survival pathways .

In vitro studies have demonstrated that derivatives of similar structures can inhibit tumor growth and induce apoptosis via modulation of signaling pathways like PI3K/Akt and ERK1/2 .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. In related studies, compounds with similar functionalities have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, some derivatives have demonstrated IC50 values indicating strong COX-2 inhibition .

The mechanism of action for this compound likely involves interactions with specific molecular targets:

  • Binding Affinity : The hydroxy and carboxamide groups facilitate hydrogen bonding with target enzymes or receptors.
  • Structural Rigidity : The spiro configuration enhances binding specificity and stability.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of structurally related compounds on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the inhibition of the Sp1 transcription factor and subsequent downregulation of anti-apoptotic proteins like XIAP .

CompoundCell LineIC50 (µM)Mechanism
Compound AT24T60Apoptosis induction via Sp1 inhibition
Compound BHCT11675Downregulation of Cyclin D1

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory properties, a series of compounds similar to this compound were assessed for their ability to inhibit COX enzymes. The results demonstrated significant COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 µM for the most potent compounds .

CompoundCOX Inhibition (IC50)Selectivity Index
Compound C0.02 µM>189
Compound D0.04 µM>455

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with spiro structures exhibit anticancer properties. The unique arrangement of atoms in 1'-Benzyl-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide allows for interaction with multiple biological targets. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Neuropharmacology

The compound's potential as a neuropharmacological agent is under investigation. Its structural similarity to known piperidine derivatives suggests possible interactions with neurotransmitter systems. Studies have demonstrated that piperidine-based compounds can act as inhibitors of neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). This activity may position this compound as a candidate for treating disorders such as depression and anxiety .

Antimicrobial Properties

The compound has shown promise in antimicrobial studies. Similar spiro compounds have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibition of growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

In Vitro Studies

In vitro assays are crucial for assessing the biological activity of this compound. These studies typically involve:

  • Cell Viability Assays : To determine cytotoxic effects on cancer cell lines.
  • Transporter Inhibition Assays : Evaluating the compound's ability to inhibit DAT and NET uptake.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Case Study A : A spiro compound demonstrated significant tumor reduction in xenograft models when administered at specific dosages.
  • Case Study B : Neuropharmacological assessments showed improved behavioral outcomes in animal models treated with piperidine derivatives.

These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.

Chemical Reactions Analysis

Domino Reactions

The compound’s synthesis likely involves base-catalyzed domino reactions, as observed in structurally similar compounds . A plausible mechanism includes:

  • Formation of intermediates : Secondary amines (e.g., piperidine/pyrrolidine) react with alkylating agents to generate reactive species.

  • Nucleophilic substitution : Malononitrile undergoes nucleophilic attack, leading to intermediate formation.

  • Intramolecular cyclization : Base-induced elimination and cyclization yield the spirocyclic framework .

Functional Group Reactivity

  • Hydroxy group : Prone to nucleophilic substitution or oxidation under acidic/basic conditions.

  • Carboxamide group : Susceptible to hydrolysis, forming carboxylic acids or amines.

  • Spirocyclic system : Contributes to structural rigidity, influencing reactivity and stability.

Table 2: Functional Group Reactivity

Functional GroupReactionProducts
Hydroxy (-OH)Nucleophilic substitutionAlkoxy derivatives
Carboxamide (-CONH₂)Hydrolysis (acidic)Carboxylic acid + amine
Spirocyclic coreRing-openingLinear precursors

Spectroscopic Analysis

  • ¹³C NMR : Used to confirm the spirocyclic structure and functional group positions .

  • Mass Spectrometry : Validates molecular weight (364.44 g/mol) .

Purification

  • Chromatography : Employed for isolating intermediates and final products.

  • Recrystallization : Methanol is commonly used to obtain pure solid samples .

Table 3: Analytical Techniques

TechniquePurposeKey Observations
¹³C NMRStructural confirmationSpirocyclic connectivity verified
Mass SpectrometryMolecular weight confirmationm/z matches molecular formula (C₂₂H₂₄N₂O₃)
TLCReaction monitoringTracking intermediate formation

Comparison with Structurally Similar Compounds

The compound’s reactivity and synthesis are influenced by its spirocyclic framework and functional groups. Comparisons with analogs highlight:

CompoundStructural DifferenceImpact on Reactivity
Spiro[benzene-2,3'-piperidine]-6-carboxamideBenzene instead of naphthaleneReduced aromatic stability
Spiro[naphthalene-2,3'-pyrrolidine]-6-carboxamidePyrrolidine instead of piperidineAltered ring strain and nucleophilicity

Comparison with Similar Compounds

Key Research Findings and Implications

  • Spirocyclic Diversity : The target’s naphthalene-piperidine spiro system offers greater aromatic surface area compared to smaller spiro frameworks (e.g., diazaspiro or indoline), which may enhance interactions with hydrophobic enzyme pockets .
  • Carboxamide vs.
  • Synthetic Challenges : High-yield synthesis (e.g., 56% for Compound 35 ) suggests feasible routes for scaling the target compound, though the spiro-naphthalene system may require optimized cyclization conditions.

Preparation Methods

Multi-Component Reactions (MCRs)

MCRs enable rapid construction of spiro systems. A three-component reaction involving α-amino acids, isatin derivatives, and dialkyl but-2-ynedioates in methanol at room temperature yields spirooxindole intermediates. For example:

  • Reagents : Isatin (1.2 mmol), α-amino acid (1.0 mmol), dialkyl but-2-ynedioate (1.2 mmol).
  • Conditions : Stirred in methanol (15 mL, 24 h, RT).
  • Workup : Solvent evaporation, recrystallization (CH₂Cl₂/MeOH).
  • Yield : 70% for dimethyl 2-oxo-spiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxylate.

Oxidative Cyclization

Ninhydrin-based oxidative cyclization with 4-amino-1,2-naphthoquinones in acetic acid forms spiro-isobenzofuran intermediates. Key steps:

  • Step 1 : Condensation of ninhydrin and 4-(phenylamino)naphthalene-1,2-dione (50°C, 2–3 h).
  • Step 2 : Oxidative cleavage with periodic acid (RT, 15–45 min).
  • Yield : 90% for 1-phenyl-3′H-spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraone.

Piperidine Ring Functionalization

Intramolecular Aza-Michael Reaction

Organocatalytic aza-Michael reactions stereoselectively construct piperidine rings. Using quinoline catalysts and trifluoroacetic acid, 2,5- and 2,6-disubstituted piperidines form with >90% enantiomeric excess.

  • Catalyst : Quinoline/TFA (1:1 molar ratio).
  • Conditions : DMF, 60°C, 12 h.
  • Yield : 85% for 2,6-trans-piperidines.

Reductive Amination

Hydrogen borrowing [5 + 1] annulation with iridium(III) catalysts forms C-N bonds sequentially:

  • Substrates : Alcohols and amines.
  • Catalyst : [Ir(cod)Cl]₂ (5 mol%).
  • Yield : 75% for C4-substituted piperidines.

Benzyl Group Introduction

Alkylation of Piperidine Nitrogen

Benzylation via nucleophilic substitution or Mitsunobu conditions is common:

  • Reagents : Benzyl bromide (1.2 eq), K₂CO₃ (2 eq).
  • Conditions : DMF, 100°C, 15 h.
  • Yield : 70% for 1-benzyl-4-phenylpiperidine-4-carbonitrile.

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling introduces aryl groups to pre-functionalized piperidines:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Cs₂CO₃.
  • Yield : 65% for biaryl-piperidines.

Hydroxy and Oxo Group Installations

Hydroxamic Acid Formation

N-Hydroxylation of carboxamides employs hydroxylamine under basic conditions:

  • Reagents : NH₂OH·HCl (2 eq), NaOH (3 eq).
  • Conditions : EtOH/H₂O, reflux, 4 h.
  • Yield : 73% for N-hydroxycarboxamides.

Oxidation of Secondary Alcohols

Jones oxidation (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) converts alcohols to ketones:

  • Substrate : 3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidin]-1-ol.
  • Yield : 82% for 2'-oxo derivatives.

Carboxamide Synthesis

Curtius Rearrangement

Azide intermediates undergo Curtius rearrangement to form isocyanates, which react with amines:

  • Reagents : 4-((3-benzylureido)methyl)furan-3-carbonyl azide.
  • Conditions : Reflux in THF, 16 h.
  • Yield : 73% for N-benzyl carboxamides.

Carbodiimide-Mediated Coupling

EDC/HOBt activates carboxylic acids for coupling with hydroxylamine:

  • Reagents : EDC (1.5 eq), HOBt (1.5 eq).
  • Solvent : DMF, RT, 12 h.
  • Yield : 68% for hydroxamic acids.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereoselectivity Scalability
MCRs Spirooxindole formation 70 Moderate High
Oxidative cyclization Ninhydrin condensation 90 Low Moderate
Aza-Michael reaction Piperidine ring closure 85 High High
Curtius rearrangement Carboxamide installation 73 N/A Low

Challenges and Optimizations

  • Stereochemical Control : Asymmetric catalysis (e.g., quinoline organocatalysts) improves enantioselectivity in piperidine formation.
  • Functional Group Compatibility : Boc protection (e.g., Boc₂O, TEA) prevents undesired side reactions during benzylation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 1'-Benzyl-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including spirocyclic ring formation via condensation reactions and benzyl group introduction through nucleophilic substitution. Key intermediates (e.g., piperidine derivatives) require protection of reactive amines using tert-butoxycarbonyl (Boc) groups to prevent side reactions. Post-synthetic deprotection with trifluoroacetic acid yields the final compound. Structural analogs in and highlight the use of pH-controlled buffer solutions (e.g., ammonium acetate at pH 6.5) for purification and crystallization .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic connectivity and benzyl substitution patterns. Deuterated solvents (e.g., DMSO-d6) enhance resolution for hydroxyl and amide protons.
  • IR : Identify carbonyl stretches (C=O at ~1680–1700 cm1^{-1}) and hydroxamic acid (N–OH at ~3200–3400 cm1^{-1}).
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula via exact mass matching. provides analogous structural validation protocols for benzimidazole derivatives .

Q. What methodologies are recommended for assessing the compound’s purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC : Employ a C18 column with a mobile phase of acetonitrile:ammonium acetate buffer (pH 6.5) for baseline separation of impurities. Adjust gradient elution to resolve polar degradation products (e.g., hydrolyzed hydroxamic acid) .
  • Stability Studies : Conduct accelerated degradation tests under stress conditions (40°C/75% RH, acidic/basic hydrolysis) to identify major degradation pathways. Monitor via UV-Vis or LC-MS, as demonstrated in ’s assay protocols .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s biological activity while minimizing non-specific interactions?

  • Methodological Answer :

  • Target-Specific Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to target enzymes (e.g., histone deacetylases). Include negative controls with structurally similar but inactive analogs.
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS, normalizing to protein content to account for membrane permeability variability. ’s triangulation approach (combining quantitative and qualitative data) ensures reliability .

Q. What strategies validate the reproducibility of analytical methods for this compound across laboratories?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:

  • Specificity : Demonstrate resolution from synthetic byproducts (e.g., via spiked samples).
  • Linearity : Test across 50–150% of the target concentration (R2^2 > 0.995).
  • Robustness : Vary HPLC parameters (flow rate ±0.1 mL/min, column temperature ±2°C) to assess sensitivity. ’s pharmaceutical standards provide a benchmark for regulatory compliance .

Q. How can structure-activity relationship (SAR) studies be optimized to improve the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Scaffold Modulation : Replace the benzyl group with electron-deficient aryl rings (e.g., pyridyl) to enhance metabolic stability. Use molecular docking to predict interactions with cytochrome P450 enzymes.
  • Hydroxamic Acid Modifications : Test methyl ester prodrugs to improve oral bioavailability, followed by enzymatic hydrolysis assays. ’s SMILES-based structural analogs guide rational design .

Q. What approaches resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular activity).
  • Contextual Variables : Control for buffer composition (e.g., divalent cations affecting enzyme activity) and cell line genetic backgrounds. emphasizes iterative analysis and alternative hypothesis testing to address discrepancies .

Methodological Best Practices

  • Experimental Design : Use factorial designs to simultaneously test multiple variables (e.g., temperature, solvent) during synthesis optimization .
  • Data Interpretation : Apply principal component analysis (PCA) to NMR or HPLC datasets for impurity profiling .
  • Ethical Compliance : Follow GHS guidelines ( ) for safe handling of reactive intermediates and waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.